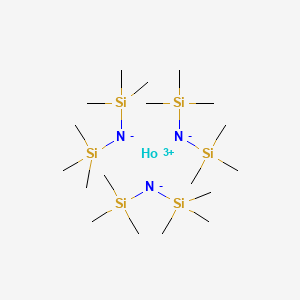
Tris(N N-bis(trimethylsilyl)amide)holmi&
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Tris(N N-bis(trimethylsilyl)amide)holmi& typically involves the reaction of anhydrous holmium chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction. The general reaction can be represented as follows: [ \text{HoCl}_3 + 3 \text{Na[N(SiMe}_3)_2] \rightarrow \text{Ho[N(SiMe}_3)_2]_3 + 3 \text{NaCl} ] The by-product, sodium chloride, precipitates as a solid and can be removed by filtration. The remaining product is then purified by distillation or sublimation .
Industrial Production Methods
Industrial production methods for this compoundamp; are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often packaged in glass ampules, bottles, or metal ampules for distribution .
化学反応の分析
Types of Reactions
Tris(N N-bis(trimethylsilyl)amide)holmi& undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the bis(trimethylsilyl)amide ligands are replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compoundamp; include weakly protic reagents and other metal halides. The reactions are typically carried out in nonpolar organic solvents due to the lipophilic nature of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with other metal halides can produce mixed-metal complexes, while substitution reactions can yield new coordination compounds .
科学的研究の応用
Tris(N N-bis(trimethylsilyl)amide)holmi& has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Tris(N N-bis(trimethylsilyl)amide)holmi& involves its ability to form stable coordination complexes with various ligands. The bulky bis(trimethylsilyl)amide ligands provide steric protection to the holmium center, allowing it to participate in selective reactions. The compound’s lipophilic nature also enhances its solubility in nonpolar solvents, facilitating its use in various chemical processes .
類似化合物との比較
Similar Compounds
Sodium bis(trimethylsilyl)amide: A strong non-nucleophilic base used in organic synthesis.
Lithium bis(trimethylsilyl)amide: Similar to sodium bis(trimethylsilyl)amide but with different solubility and reactivity properties.
Potassium bis(trimethylsilyl)amide: Another strong base with applications in deprotonation reactions.
Uniqueness
Tris(N N-bis(trimethylsilyl)amide)holmi& is unique due to the presence of the holmium center, which imparts specific magnetic and electronic properties to the compound. This makes it particularly useful in applications requiring paramagnetic materials or specific coordination environments .
特性
分子式 |
C18H54HoN3Si6 |
|---|---|
分子量 |
646.1 g/mol |
IUPAC名 |
bis(trimethylsilyl)azanide;holmium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Ho/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChIキー |
OKANGQPIHFPJSI-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ho+3] |
正規SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ho+3] |
ピクトグラム |
Flammable; Corrosive |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















